

Cross-validation of analytical methods for Disperse Yellow 232 detection

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Compound of Interest

Compound Name: Disperse Yellow 232

Cat. No.: B139963

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A comprehensive comparison of analytical methodologies is crucial for researchers, scientists, and drug development professionals to ensure accurate and reliable detection of substances like **Disperse Yellow 232**. This guide provides an objective cross-validation of various analytical techniques, supported by experimental data, to facilitate the selection of the most appropriate method for specific research needs.

Performance Comparison of Analytical Methods

The selection of an analytical method for the detection of **Disperse Yellow 232** is dependent on factors such as required sensitivity, selectivity, and the complexity of the sample matrix. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), often coupled with mass spectrometry (MS), are powerful techniques for the analysis of disperse dyes.^[1]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has become a preferred method due to its high sensitivity and selectivity, overcoming limitations of older techniques.^[1] For quantitative analysis, triple quadrupole (QqQ) mass spectrometers operating in Multiple Reaction Monitoring (MRM) mode are frequently employed.^[1]

Below is a summary of the performance of various analytical methods applicable to the detection of disperse dyes, including **Disperse Yellow 232**.

Analytical Method	Limit of Detection (LOD)	Limit of Quantification (LOQ)	Recovery (%)	Precision (%RSD)
LC-MS/MS	0.02 – 1.35 ng/mL[2]	0.06 – 4.09 ng/mL[2]	81.8 – 114.1[2]	1.1 – 16.3[2]
UPLC-MS/MS (Xevo TQD)	Practical detection limit of 75 µg/g in textiles[3]	Not Specified	91.1 - 110[3]	1.1 - 5.4[3]
HPLC-UV/Vis	60 - 890 µg/L[4]	200 - 2990 µg/L[4]	Not Specified	Not Specified
HPLC-ESI-QqQ-MS/MS	4.54 - 14.3 µg/L[4]	15.0 - 47.6 µg/L[4]	Not Specified	Not Specified

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of analytical results. The following are representative experimental protocols for the analysis of disperse dyes in textile samples.

Sample Preparation (Textile Samples)

This protocol is a general method for the extraction of disperse dyes from textile materials.

- Weighing: Accurately weigh 1.0 g of a homogenized textile sample.[1]
- Extraction: Add 20 mL of methanol to the sample in a flask.[1][2]
- Sonication: Place the flask in an ultrasonic bath and sonicate at 50-60°C for 30 minutes.[1][2]
- Centrifugation: Centrifuge the extract at 10,000 rpm for 10 minutes.[2]
- Filtration: Filter the supernatant through a 0.22 µm PTFE filter into a vial suitable for the analytical instrument.[1][2]

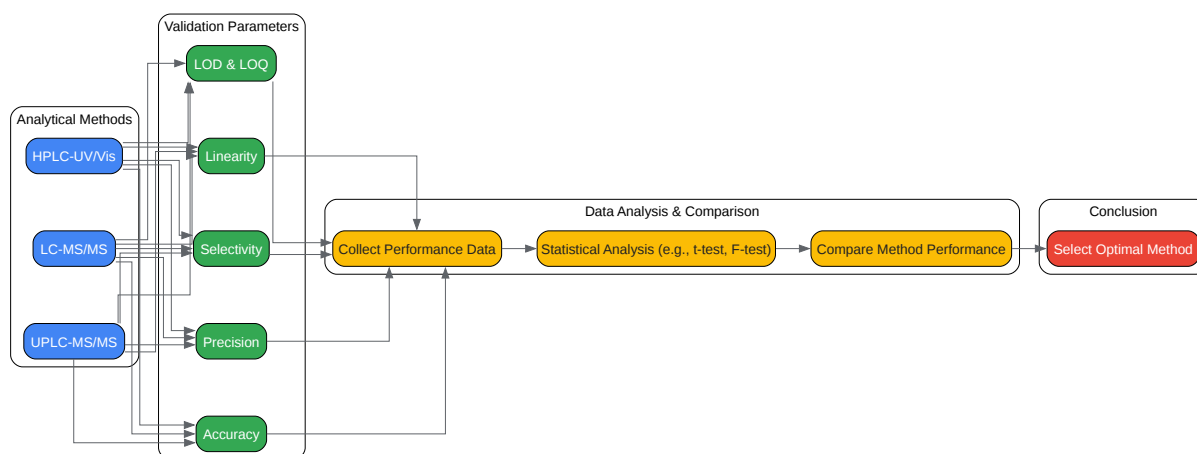
LC-MS/MS Analysis

This protocol is a general method for the analysis of a wide range of disperse dyes.

- Liquid Chromatography System: A UHPLC system is recommended for better resolution and faster analysis times.[\[1\]](#)
- Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 μ m) is commonly used.[\[1\]](#)[\[2\]](#)
- Mobile Phase: A gradient elution with water and methanol (both containing 0.1% formic acid) is typical.[\[1\]](#)
- Flow Rate: A flow rate of around 0.3 mL/min is often used.[\[1\]](#)
- Column Temperature: The column is typically maintained at 40°C.[\[1\]](#)
- Injection Volume: A small injection volume, such as 5 μ L, is standard.[\[1\]](#)[\[3\]](#)
- Mass Spectrometry System: A triple quadrupole mass spectrometer is ideal for quantitative analysis.[\[1\]](#)
- Ionization Source: Electrospray Ionization (ESI) in both positive and negative modes is often employed to cover a wide range of analytes.[\[1\]](#)[\[3\]](#)
- Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high sensitivity and selectivity.[\[1\]](#)[\[3\]](#)
- Source and Desolvation Temperatures: Typical source and desolvation temperatures are 150°C and 500°C, respectively.[\[1\]](#)[\[3\]](#)

Cross-Validation Workflow

A logical workflow is critical for the cross-validation of different analytical techniques to ensure the reliability and accuracy of the results.



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Caption: Workflow for the cross-validation of analytical methods.

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